molecular formula C12H12N4O2S B12692286 p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide CAS No. 94232-22-1

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide

Cat. No.: B12692286
CAS No.: 94232-22-1
M. Wt: 276.32 g/mol
InChI Key: JZPBPNRHCJPRSC-UHFFFAOYSA-N
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Description

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with a methyleneamino group and a 4-methyl-2-pyrimidyl group, making it a unique structure with potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The starting material, benzene sulfonamide, is prepared by sulfonation of benzene followed by amination.

    Introduction of the Methyleneamino Group: The methyleneamino group can be introduced through a reaction with formaldehyde and an amine.

    Attachment of the 4-Methyl-2-Pyrimidyl Group: This step involves the reaction of the intermediate with 4-methyl-2-pyrimidine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneamino group.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to a sulfonic acid derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and pyrimidyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfonic acids, N-oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for bacterial infections.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide: is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

CAS No.

94232-22-1

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-(methylideneamino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H12N4O2S/c1-9-7-8-14-12(15-9)16-19(17,18)11-5-3-10(13-2)4-6-11/h3-8H,2H2,1H3,(H,14,15,16)

InChI Key

JZPBPNRHCJPRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C

Origin of Product

United States

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